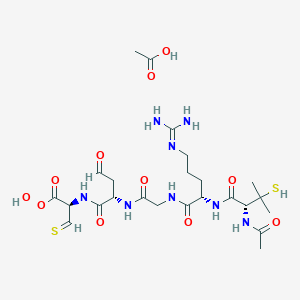

AC-PEN-ARG-GLY-ASP-CYS-OH

描述

AC-PEN-ARG-GLY-ASP-CYS-OH is a synthetic compound with a unique structure that has garnered interest in various scientific fields

准备方法

Synthetic Routes and Reaction Conditions: AC-PEN-ARG-GLY-ASP-CYS-OH can be synthesized through several methods, including solid-phase extraction techniques and organometallic reactions. One common synthetic route involves the reaction of a metal with an organic halide, followed by metal displacement and metathesis . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale solid-phase extraction techniques. These methods are favored for their efficiency and ability to produce high-purity compounds. The process involves the use of advanced sorbent technology and environmentally friendly approaches to minimize waste and reduce costs .

化学反应分析

Types of Reactions: AC-PEN-ARG-GLY-ASP-CYS-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions typically result in the replacement of functional groups with new ones, altering the compound’s properties .

科学研究应用

Key Structural Features

- Cyclic Structure : The cyclic nature of AC-PEN-ARG-GLY-ASP-CYS-OH contributes to its conformational rigidity, which is crucial for its interaction with biological targets.

- Functional Groups : The presence of thiol groups from cysteine allows for potential disulfide bond formation, enhancing the peptide's stability and reactivity.

Cell Adhesion Studies

This compound plays a crucial role in cell adhesion research, particularly in the context of integrin interactions. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The peptide's sequence mimics the Arg-Gly-Asp (RGD) motif, which is known to bind integrins such as αvβ3 and αvβ5.

Case Study: Integrin Binding

A study demonstrated that this compound effectively promotes adhesion of various cell types to surfaces coated with the peptide. This property is particularly beneficial for enhancing the biocompatibility of medical implants .

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly as an antagonist of fibrinogen receptors. This property suggests its use in preventing thrombus formation and managing conditions related to excessive platelet aggregation.

Case Study: Antithrombotic Potential

Research indicated that this compound can inhibit platelet aggregation by blocking fibrinogen binding to its receptors on platelets. This finding supports its potential use in developing antithrombotic therapies .

Drug Delivery Systems

This compound has also been explored as a component in drug delivery systems. Its ability to target integrin receptors can be harnessed to improve the delivery of therapeutic agents directly to diseased tissues.

Case Study: Targeted Drug Delivery

In preclinical studies, nanoparticles conjugated with this compound showed enhanced targeting capabilities towards tumors expressing specific integrins, leading to improved therapeutic efficacy compared to conventional drug delivery methods .

Biochemical Pathways

- Integrin Activation : Binding of the peptide to integrins activates focal adhesion kinase (FAK) and src family kinases (SFK), which are crucial for downstream signaling processes.

- Cellular Responses : These signaling events lead to changes in cytoskeletal dynamics, promoting cell adhesion and migration necessary for tissue repair and regeneration .

作用机制

The mechanism of action of AC-PEN-ARG-GLY-ASP-CYS-OH involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins and enzymes, altering their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving oxidative stress, immune modulation, and cellular signaling . These interactions are crucial for its therapeutic and antimicrobial properties.

相似化合物的比较

AC-PEN-ARG-GLY-ASP-CYS-OH is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other organometallic complexes and synthetic organic molecules with comparable functional groups . this compound stands out for its higher stability, selectivity, and efficiency in various applications . This uniqueness makes it a valuable compound in scientific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study. Continued research on this compound will likely uncover even more uses and benefits, further solidifying its importance in science and industry.

生物活性

AC-PEN-ARG-GLY-ASP-CYS-OH is a cyclic peptide that has garnered attention for its significant biological activities, particularly in the context of cell adhesion and signaling. This article delves into its mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a modified version of the well-known Arg-Gly-Asp (RGD) motif, which is critical for its interaction with integrin receptors on cell surfaces. The compound's structure includes a disulfide bond that stabilizes its conformation, enhancing its biological activity compared to linear peptides.

| Component | Details |

|---|---|

| Molecular Formula | C17H29N7O6S2 |

| Molecular Weight | 479.58 g/mol |

| Key Amino Acids | Arginine, Glycine, Aspartic Acid, Cysteine, Penicillamine |

The primary mechanism of action for this compound involves its binding to integrin receptors, particularly the αvβ3 integrin. This interaction inhibits platelet aggregation and fibrinogen binding, preventing blood clot formation and influencing various cellular processes such as adhesion, migration, and proliferation.

- Integrin Binding : The peptide competes with natural ligands like fibrinogen for binding to integrins.

- Cell Signaling Modulation : By blocking the integrin-ligand interactions, it alters downstream signaling pathways involved in cellular responses.

- Oxidative Stress Response : The compound has been shown to modulate oxidative stress pathways, contributing to its therapeutic effects in various conditions.

Pharmacological Applications

This compound has several applications in biomedical research and therapeutic development:

- Cancer Therapy : Its ability to inhibit integrin-mediated signaling makes it a candidate for targeting tumor vasculature.

- Wound Healing : The modulation of cell adhesion can enhance healing processes by promoting cell migration and proliferation at wound sites.

- Drug Delivery Systems : The peptide's properties allow it to be utilized in designing targeted drug delivery systems that exploit integrin overexpression in certain tumors.

In Vitro Studies

- Cell Adhesion Assays : Research demonstrated that this compound effectively inhibited the binding of U937 cells to metargidin (a protein containing the RGD motif). At concentrations of 0.2 mM and 1 mM, it completely inhibited cell binding compared to linear RGD peptides which showed partial inhibition .

- Platelet Aggregation Tests : In studies assessing platelet function, this compound was shown to significantly reduce aggregation induced by thrombin, highlighting its potential as an antithrombotic agent.

In Vivo Studies

- Tumor Models : In murine models of cancer, treatment with this compound resulted in reduced tumor growth and metastasis due to impaired angiogenesis mediated by integrin signaling pathways .

- Toxicity Assessments : Toxicity studies indicated that repeated administration of the peptide did not induce significant adverse effects at therapeutic doses, suggesting a favorable safety profile for clinical applications .

属性

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJZYJMUWOPMQL-IAFOQGIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC=O)C(=O)N[C@@H](C=S)C(=O)OO)C(C)(C)S.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N8O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934184 | |

| Record name | Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151171-08-3 | |

| Record name | Cyclo(acetyl-penicillamyl-arginyl-glycyl-aspartyl-cysteinyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151171083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。